molecular formula C18H15F4NO B2578873 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide CAS No. 1049389-04-9

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide

Cat. No. B2578873
CAS RN: 1049389-04-9
M. Wt: 337.318
InChI Key: HKGRTSYCNYIJLH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for this compound is C17H13F4NO . Its average mass is 323.285 Da and its monoisotopic mass is 323.093323 Da .

Scientific Research Applications

Antimicrobial Activity

The synthesis and characterization of acylthioureas, including derivatives with fluorine substitutions, have demonstrated significant antimicrobial activity, particularly against strains known for their biofilm formation capabilities such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide derivatives for further development as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Fluorination in Medicinal Chemistry

Fluorination of organic compounds, a key process in the synthesis of this compound, is crucial in medicinal chemistry for enhancing the biological activity and stability of pharmaceuticals. The use of fluorine-rich reagents in the catalyzed ortho-fluorination of benzylamines highlights the importance of fluorination in developing compounds with potential medicinal applications (Wang, Mei, & Yu, 2009).

Novel Insecticides

The compound flubendiamide, which shares structural similarities with this compound, showcases a unique chemical structure leading to high insecticidal activity against lepidopterous pests. This indicates the potential of fluorine-containing compounds for the development of novel insecticides with unique modes of action (Tohnishi et al., 2005).

Fluorinated Heterocycles in Industry

The synthesis of fluorinated heterocycles is of significant interest in the pharmaceutical and agrochemical industries due to their role in enhancing the properties of compounds. Research into the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate demonstrates the utility of such methodologies in creating valuable fluorinated compounds for industrial applications (Wu et al., 2017).

Mechanism of Action

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4NO/c19-15-7-5-13(6-8-15)17(9-10-17)11-23-16(24)12-1-3-14(4-2-12)18(20,21)22/h1-8H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGRTSYCNYIJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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